molecular formula C96H162N4O8 B13144020 N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) CAS No. 170970-54-4

N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)

Cat. No.: B13144020
CAS No.: 170970-54-4
M. Wt: 1500.3 g/mol
InChI Key: YJZHKJOPZXXXBE-UHFFFAOYSA-N
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Description

N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) is a complex organic compound that features a bipyridine core linked to benzamide groups with long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) typically involves the coupling of 2,2’-bipyridine derivatives with benzamide precursors. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) can undergo various chemical reactions, including:

    Oxidation: The bipyridine core can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzamides.

Mechanism of Action

The mechanism by which N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) exerts its effects involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various chemical reactions, including redox processes and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) is unique due to its extended structure, which includes long alkyl chains that enhance its solubility and potential for self-assembly. This makes it particularly useful in the development of advanced materials and nanotechnology applications .

Properties

CAS No.

170970-54-4

Molecular Formula

C96H162N4O8

Molecular Weight

1500.3 g/mol

IUPAC Name

3,4,5-tridodecoxy-N-[2-[3-[(3,4,5-tridodecoxybenzoyl)amino]pyridin-2-yl]pyridin-3-yl]benzamide

InChI

InChI=1S/C96H162N4O8/c1-7-13-19-25-31-37-43-49-55-61-73-103-87-79-83(80-88(104-74-62-56-50-44-38-32-26-20-14-8-2)93(87)107-77-65-59-53-47-41-35-29-23-17-11-5)95(101)99-85-69-67-71-97-91(85)92-86(70-68-72-98-92)100-96(102)84-81-89(105-75-63-57-51-45-39-33-27-21-15-9-3)94(108-78-66-60-54-48-42-36-30-24-18-12-6)90(82-84)106-76-64-58-52-46-40-34-28-22-16-10-4/h67-72,79-82H,7-66,73-78H2,1-6H3,(H,99,101)(H,100,102)

InChI Key

YJZHKJOPZXXXBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)NC2=C(N=CC=C2)C3=C(C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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